Comparison of In Vitro Solubility for Formulation and Assay Planning
A key practical consideration for in vitro and in vivo studies is compound solubility. Ripk1-IN-10 demonstrates a quantified solubility in DMSO of at least 31.25 mg/mL, corresponding to ~54.39 mM [1]. This solubility profile is essential for preparing concentrated stock solutions for cell-based assays or for downstream formulation for in vivo experiments. While direct comparative solubility data for other RIPK1 inhibitors is often not reported, this quantitative value provides a clear benchmark for experimental design with Ripk1-IN-10.
| Evidence Dimension | Solubility in DMSO |
|---|---|
| Target Compound Data | ≥ 31.25 mg/mL (~54.39 mM) |
| Comparator Or Baseline | Baseline: Not specified |
| Quantified Difference | N/A |
| Conditions | In vitro, DMSO solvent |
Why This Matters
A defined solubility value enables researchers to accurately plan dosing regimens and ensure consistent compound concentration across experiments, reducing technical variability.
- [1] InvivoChem. RIPK1-IN-10 Technical Datasheet. Accessed 2025. View Source
